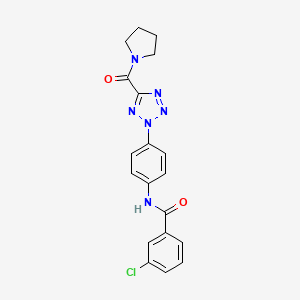

3-chloro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN6O2/c20-14-5-3-4-13(12-14)18(27)21-15-6-8-16(9-7-15)26-23-17(22-24-26)19(28)25-10-1-2-11-25/h3-9,12H,1-2,10-11H2,(H,21,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKGKQXIDOGIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide typically involves multiple steps. One common synthetic route starts with the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride (SOCl2) to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as halides and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

3-chloro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide serves as a valuable building block in organic synthesis. Its unique structure allows chemists to explore new synthetic pathways and develop more complex molecules. This compound can be utilized in the synthesis of other bioactive compounds or materials with specific properties.

Biology

Research indicates that this compound exhibits potential biological activities, including enzyme inhibition and receptor binding. Studies have shown that derivatives of similar structures can interact with various biological targets, suggesting that this compound may also possess significant biological effects .

Case Study:

In a study focused on related tetrazole derivatives, compounds were evaluated for their antibacterial activity against mycobacterial strains. The results indicated promising activity comparable to established antibiotics, highlighting the potential for this compound in antimicrobial applications .

Medicine

The medicinal applications of this compound are being explored extensively. Preliminary research suggests that it may have therapeutic potential for treating various diseases due to its biological activity. Investigations into its pharmacological properties are ongoing, focusing on its efficacy and safety profiles .

Case Study:

A recent investigation into similar benzamide derivatives revealed their effectiveness as inhibitors of specific enzymes involved in disease pathways. These findings suggest that this compound could be a candidate for further development as a therapeutic agent .

Industry

In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for use in various formulations, including agrochemicals and specialty chemicals.

Data Table: Summary of Applications

| Field | Application | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Enables exploration of new synthetic pathways |

| Biology | Enzyme inhibition & receptor binding | Potential antibacterial activity against mycobacterial strains |

| Medicine | Therapeutic agent development | Promising efficacy in preliminary studies |

| Industry | Development of new materials | Suitable for formulations in agrochemicals and specialty chemicals |

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

- 2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide

Uniqueness

3-chloro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-chloro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide is a complex organic compound that has attracted attention in various fields of scientific research, particularly in medicinal chemistry. Its unique structural features, which include a chlorinated benzamide moiety combined with a tetrazole ring and a pyrrolidine group, suggest potential biological activities that are currently under investigation.

Chemical Structure

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 1396798-32-5 |

| Molecular Weight | 396.8 g/mol |

| Molecular Formula | C_{19}H_{17}ClN_{6}O_{2} |

Biological Activity Overview

Research on the biological activity of this compound highlights its potential as an enzyme inhibitor and its interactions with various biological targets.

Key Activities:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which is crucial for developing therapeutic agents against diseases such as cancer and metabolic disorders.

- Antitumor Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the tetrazole and benzamide moieties can enhance its antiproliferative properties.

Case Studies

-

Antiproliferative Activity:

A study conducted on similar compounds revealed that derivatives of benzamide with tetrazole rings displayed significant antiproliferative effects against human cancer cell lines, including A549 (lung cancer) and HT-1080 (fibrosarcoma). The IC50 values for these compounds ranged from 1.61 to 1.98 µg/mL, indicating potent activity . -

Mechanism of Action:

Research indicates that the mechanism by which these compounds exert their antiproliferative effects may involve the disruption of microtubule dynamics, akin to known chemotherapeutics like combretastatin A-4 . This disruption leads to cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds suggests that:

- The presence of electron-withdrawing groups, such as chlorine, enhances biological activity.

- Substituents on the phenyl ring significantly influence the potency and selectivity of the compound against specific targets.

Comparative Analysis

To provide a clearer understanding of how this compound compares with similar compounds, the following table summarizes key characteristics:

| Compound Name | CAS Number | Antiproliferative Activity (IC50) |

|---|---|---|

| This compound | 1396798-32-5 | TBD |

| 2-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide | TBD | TBD |

| 2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide, and what reaction conditions optimize yield and purity?

- Methodology :

- Step 1 : Synthesize the tetrazole core via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions (HCl/NaN₃, 0–5°C, 12 h) .

- Step 2 : Introduce the pyrrolidine-1-carbonyl group via carbodiimide-mediated coupling (EDCI/HOBt, DMF, RT, 24 h) .

- Step 3 : Form the amide bond by reacting 3-chlorobenzoyl chloride with the tetrazole-aniline intermediate in pyridine (reflux, 6 h) .

- Optimization : Use anhydrous solvents, maintain low temperatures during azide reactions, and purify via silica gel chromatography (ethyl acetate/hexane gradient). Yields typically range 45–60% .

Q. How should researchers approach structural elucidation of this compound, particularly regarding its tetrazole-pyrrolidine conformation?

- Methodology :

- X-ray crystallography : Refine using SHELXL; focus on tetrazole ring puckering (θ = 5–10°) and amide bond geometry (C=O bond length ~1.23 Å) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify pyrrolidine methylenes (δ 3.2–3.5 ppm) and tetrazole C=N signals (δ 150–155 ppm) .

- FTIR : Confirm tetrazole C=N stretch at 1640–1680 cm⁻¹ .

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to validate experimental data .

Q. What analytical techniques are critical for assessing purity and stability during storage?

- Methodology :

- HPLC : Use C18 column (acetonitrile/water, 0.1% TFA) to confirm purity >95% .

- TGA/DSC : Monitor decomposition onset (>200°C) and glass transition temperatures .

- Stability : Store at –20°C under argon; assess degradation via LC-MS over 6 months .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace pyrrolidine with piperidine) and assess antimicrobial activity against S. aureus (MIC assay) .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (tetrazole N) and hydrophobic groups (chlorobenzamide) .

- 3D-QSAR : Build CoMFA/CoMSIA models with 30 derivatives (q² > 0.6, r² > 0.9) .

Q. What strategies are effective for identifying potential enzyme targets in antimicrobial research?

- Methodology :

- Molecular docking : Screen against PFOR (PDB: 1PFD) and acps-pptase (ΔG ≤ –8 kcal/mol) .

- Proteomics : Treat E. coli with 10 μM compound; perform 2D-DIGE to identify downregulated enzymes (e.g., PFOR) .

- Enzyme assays : Measure NADH oxidation (λ = 340 nm) to determine IC₅₀ against PFOR (0.1–100 μM) .

Q. How can crystallization challenges be addressed to obtain high-resolution X-ray structures?

- Methodology :

- Crystallization screens : Use sitting-drop vapor diffusion (PEG 3350, pH 7.4) at 18°C .

- Data collection : Use synchrotron radiation (λ = 0.9 Å) and SHELXL for refinement (R-factor < 0.05) .

- Disorder handling : Apply TLS refinement for flexible pyrrolidine groups .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.